molecular formula C9H11N3 B6202014 1-[(1S)-1-azidoethyl]-4-methylbenzene CAS No. 1604350-15-3

1-[(1S)-1-azidoethyl]-4-methylbenzene

Cat. No.: B6202014
CAS No.: 1604350-15-3
M. Wt: 161.2
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Description

1-[(1S)-1-azidoethyl]-4-methylbenzene is an organic compound featuring an azido group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through several methods. One common approach involves the azidation of 1-chloroethyl-4-methylbenzene. This reaction typically uses sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

1-chloroethyl-4-methylbenzene+NaN3This compound+NaCl\text{1-chloroethyl-4-methylbenzene} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 1-chloroethyl-4-methylbenzene+NaN3​→this compound+NaCl

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help control reaction parameters precisely, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or LiAlH₄ in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in DMF or other polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in aqueous or organic solvents.

Major Products

    Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.

Mechanism of Action

The mechanism by which 1-[(1S)-1-azidoethyl]-4-methylbenzene exerts its effects depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is facilitated by copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

1-[(1S)-1-azidoethyl]-4-methylbenzene can be compared with other azido-substituted compounds, such as:

    1-azido-2-methylbenzene: Lacks the ethyl chain, leading to different reactivity and applications.

    1-[(1S)-1-azidoethyl]-2-methylbenzene: Positional isomer with different steric and electronic properties.

    1-[(1S)-1-azidoethyl]-4-chlorobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in synthesis and materials science.

Properties

CAS No.

1604350-15-3

Molecular Formula

C9H11N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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